2,3,5,6-Tetrahydroxypiperazine-1,4-dicarbaldehyde

Description

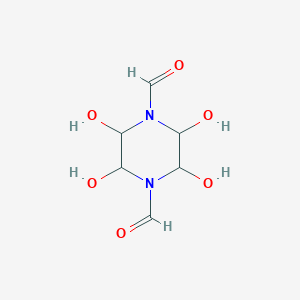

2,3,5,6-Tetrahydroxypiperazine-1,4-dicarbaldehyde (DFTHP) is a six-membered heterocyclic compound with hydroxyl (-OH) and aldehyde (-CHO) functional groups at positions 2,3,5,6 and 1,4, respectively. It is synthesized via condensation of glyoxal and formamide under basic conditions, producing a white precipitate with high purity and yields up to 84% when optimized . DFTHP serves as a critical precursor for high-energy materials (HEMs), such as hexanitrohexaazaisowurtzitane (HNIW) and 4,10-dinitro-2,6,8,12-tetraoxa-4,10-diazatetracyclododecane (TEX), through nitrolysis or nitration reactions . Its strained piperazine cage structure facilitates efficient nitration, bypassing costly debenzylation steps in traditional HNIW synthesis . DFTHP derivatives, such as 1,4-diformyl-2,3,5,6-tetranitratopiperazine, exhibit high detonation energies (93% of HMX) and unique rotamer equilibria, as confirmed by X-ray crystallography and NMR .

Properties

IUPAC Name |

2,3,5,6-tetrahydroxypiperazine-1,4-dicarbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O6/c9-1-7-3(11)5(13)8(2-10)6(14)4(7)12/h1-6,11-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZLYEKCXZMSQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)N1C(C(N(C(C1O)O)C=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395191 | |

| Record name | 2,3,5,6-tetrahydroxypiperazine-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1534-22-1 | |

| Record name | 2,3,5,6-tetrahydroxypiperazine-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrahydroxypiperazine-1,4-dicarbaldehyde typically involves the cyclocondensation reaction of guanidine with the compound in the presence of hydrochloric acid . This reaction can be controlled to yield different products, such as 2,6-diiminododecahydrodiimidazo [4,5-b:4′,5′-e] pyrazine or the cis isomer of 4,5-diamino-2-iminoimidazolidine . Further reactions with formaldehyde or formic acid followed by reduction can produce other derivatives .

Industrial Production Methods

. The production process likely involves similar synthetic routes as those used in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrahydroxypiperazine-1,4-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dinitro derivatives.

Reduction: Reduction reactions can yield different imidazole derivatives.

Substitution: The compound can participate in substitution reactions to form various cyclic guanidines.

Common Reagents and Conditions

Common reagents used in these reactions include guanidine hydrochloride, formaldehyde, formic acid, nitric acid, and trifluoroacetic anhydride . Reaction conditions often involve acidic environments and controlled temperatures to achieve the desired products .

Major Products Formed

Major products formed from these reactions include dinitro derivatives, cyclic guanidines, and various imidazole derivatives .

Scientific Research Applications

Scientific Research Applications

2,3,5,6-Tetrahydroxypiperazine-1,4-dicarbaldehyde is used as a chelating agent due to its hydroxyl and aldehyde groups, which allow it to form complexes with metal ions, useful in metal ion sequestration and purification. The compound can undergo oxidation to form dinitro derivatives, reduction to yield imidazole derivatives, and substitution reactions to form cyclic guanidines. Common reagents in these reactions include guanidine hydrochloride, formaldehyde, formic acid, nitric acid, and trifluoroacetic anhydride.

This compound exhibits several biological activities, including antioxidant, antimicrobial, and neuroprotective effects.

- Antioxidant Activity: It can reduce oxidative stress by scavenging free radicals. A study demonstrated its antioxidant properties in vitro, comparable to ascorbic acid, and its ability to reduce lipid peroxidation in cellular models.

- Antimicrobial Properties: It inhibits the growth of bacteria and fungi. Research indicates it has inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections.

- Neuroprotective Effects: It protects neuronal cells from damage. A study evaluating its neuroprotective effects on neuronal cells under oxidative stress showed a reduction in cell death and preservation of mitochondrial function.

Mechanism of Action

The mechanism by which 2,3,5,6-Tetrahydroxypiperazine-1,4-dicarbaldehyde exerts its effects primarily involves its ability to chelate metal ions. The multiple hydroxyl and aldehyde groups allow the compound to form stable complexes with metal ions, facilitating their removal or sequestration. This property is particularly useful in applications such as heavy metal detoxification and the development of contrast agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

DFTHP is structurally and functionally distinct from other heterocyclic and aromatic dicarboxylate/nitrile compounds. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences and Insights

Structural Complexity vs. Simplicity :

- DFTHP’s piperazine core enables cage formation (e.g., TEX, HNIW), whereas benzene-dicarboxylates (Bdc-F4) and tetrafluoroterephthalonitrile rely on aromaticity for stability .

Functional Group Reactivity :

- DFTHP’s hydroxyl and aldehyde groups are nucleophilic, facilitating nitration/condensation. In contrast, nitriles in tetrafluoroterephthalonitrile undergo polymerization or coordination in MOFs .

Energetic vs. Non-Energetic Applications: DFTHP derivatives are tailored for explosives (e.g., TEX: 8,300 m/s detonation velocity) , while Bdc-F4 and similar compounds serve non-energetic roles in materials science .

Synthetic Flexibility :

- DFTHP’s synthesis is highly tunable: triethylamine adjusts basicity for optimal yield (84%) , whereas Bdc-F4 requires precise fluorination .

Stability and Sensitivity :

- Nitrated DFTHP derivatives are impact-sensitive explosives , while TEX’s cage structure enhances thermal stability (decomposition >200°C) .

Research Findings and Implications

- DFTHP in Energetic Materials : DFTHP’s nitrolysis produces HNIW with 98% yield, outperforming traditional benzylamine routes . Its role in TEX synthesis highlights its versatility in generating cage explosives .

- Comparative Detonation Performance : DFTHP-derived 1,4-diformyl-2,3,5,6-tetranitratopiperazine has 93% of HMX’s detonation energy, making it competitive for military applications .

- Material Science Contrasts : Unlike DFTHP-based explosives, Bdc-F4 and tetrafluoroterephthalonitrile prioritize structural rigidity for MOFs and electronics, respectively .

Biological Activity

2,3,5,6-Tetrahydroxypiperazine-1,4-dicarbaldehyde (THPDC) is a complex organic compound notable for its unique piperazine structure featuring four hydroxyl groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The chemical formula of THPDC is C8H12N2O4, and it is characterized by the following structural features:

- Piperazine Backbone : Provides structural stability and facilitates interactions with biological targets.

- Hydroxyl Groups : The presence of four hydroxyl groups enhances solubility and reactivity.

- Aldehyde Functionalities : Contributes to its chemical reactivity and potential for forming various derivatives.

| Property | Value |

|---|---|

| Molecular Weight | 188.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| CAS Number | 1534-22-1 |

The biological activity of THPDC is primarily attributed to its ability to interact with various molecular targets. The hydroxyl groups may facilitate hydrogen bonding with enzymes or receptors, potentially modulating their activity. Studies suggest that compounds with similar structures exhibit diverse biological effects including:

- Antioxidant Activity : Reducing oxidative stress by scavenging free radicals.

- Antimicrobial Properties : Inhibiting the growth of bacteria and fungi.

- Neuroprotective Effects : Potentially protecting neuronal cells from damage.

Case Studies and Research Findings

-

Antioxidant Activity :

- A study demonstrated that THPDC exhibited significant antioxidant properties in vitro, comparable to well-known antioxidants such as ascorbic acid. The compound was able to reduce lipid peroxidation in cellular models.

-

Antimicrobial Effects :

- Research indicated that THPDC showed inhibitory effects against several pathogenic bacteria. In particular, it was effective against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in treating infections.

-

Neuroprotective Properties :

- A recent study evaluated the neuroprotective effects of THPDC on neuronal cells subjected to oxidative stress. The results indicated a reduction in cell death and preservation of mitochondrial function when treated with THPDC.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,5,6-Tetrahydroxypiperazine-1,4-dicarbaldehyde (DFTHP)?

- Methodological Answer : The most common synthesis involves condensation of glyoxal (40% aqueous solution) with formamide at room temperature, followed by pH adjustment to 9 using sodium hydroxide. This yields DFTHP as a key intermediate. Critical parameters include maintaining stoichiometric ratios (1:1 mol glyoxal to formamide) and avoiding temperature spikes during base addition to prevent side reactions .

Q. How is DFTHP structurally characterized in academic research?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic crystal systems (space group P2₁/n) with lattice parameters a = 14.331 Å, b = 6.604 Å, and c = 14.332 Å have been reported. Data collection typically employs Bruker CCD detectors and SHELX software for refinement (R factor < 0.06) .

Q. What role does DFTHP play in energetic materials synthesis?

- Methodological Answer : DFTHP is a precursor for high-energy compounds like HHTDD (hexanitrohexaazatricyclododecanidione) and TEX (4,10-dinitro-4,10-diaza-2,6,8,12-tetraoxaisowurtzitane). For HHTDD, DFTHP undergoes nitration via a three-step process involving urea and nitric acid, with purity validated by HPLC and IR spectroscopy .

Advanced Research Questions

Q. How can researchers optimize DFTHP synthesis to mitigate low yields or byproduct contamination?

- Methodological Answer : Failed attempts using formamide with methanesulfonic acid highlight the need for precise pH control and inert atmospheres. Alternative routes employ sodium sulphamate to form disodium-2,3,5,6-tetrahydroxypiperazine-1,4-disulphamate, which reduces byproducts during nitration. Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield .

Q. What analytical techniques resolve contradictions in thermal stability data for DFTHP derivatives?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For example, HHTDD exhibits a decomposition onset at 215°C (TGA) and a sharp exothermic peak at 220°C (DSC). Discrepancies arise from polymorphic variations; thus, coupling with powder XRD ensures consistency in reported values .

Q. How can crystallographic data inconsistencies in DFTHP derivatives be addressed?

- Methodological Answer : Use SHELXL for high-resolution refinement, particularly for twinned crystals or high-symmetry systems. Validate hydrogen bonding networks via Hirshfeld surface analysis. For ambiguous cases, cross-validate with NMR (e.g., ¹³C DEPT-135) to confirm carbonyl group orientations .

Q. What strategies improve the experimental phasing of DFTHP-derived macromolecular complexes?

- Methodological Answer : SHELXC/D/E pipelines are robust for high-throughput phasing. For DFTHP-metal complexes (e.g., Zn²⁺ coordination), employ anomalous scattering data (λ = 1.54 Å) to resolve phase ambiguities. Molecular replacement using DFTHP’s known geometry as a search model enhances accuracy .

Q. How does DFTHP’s reactivity differ in nitration versus sulfonation pathways?

- Methodological Answer : Nitration with fuming HNO₃/H₂SO₄ yields nitro derivatives (e.g., TEX), while sulfonation with oleum produces sulfamate intermediates. Kinetic studies show nitration proceeds via electrophilic substitution (ΔG‡ = 85 kJ/mol), whereas sulfonation requires Lewis acid catalysts (e.g., BF₃) to activate DFTHP’s hydroxyl groups .

Key Notes for Methodological Rigor

- Synthesis : Prioritize inert conditions (N₂ atmosphere) to prevent oxidation of hydroxyl groups.

- Characterization : Combine SC-XRD with FTIR (C=O stretch at 1680 cm⁻¹) and elemental analysis (C: 34.8%, N: 10.1%) for cross-validation.

- Safety : DFTHP derivatives are often classified as hazardous (e.g., UN explosive codes). Follow protocols for handling high-energy materials, including remote-controlled synthesis in fume hoods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.